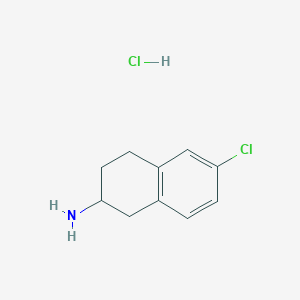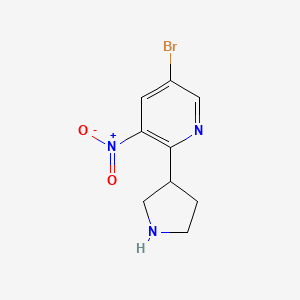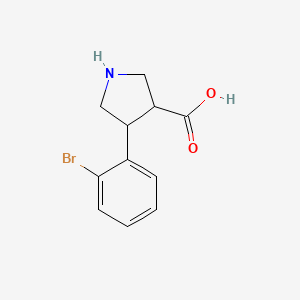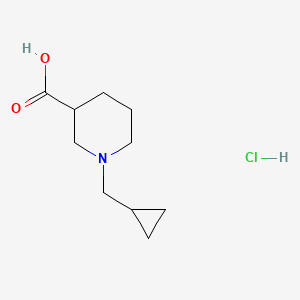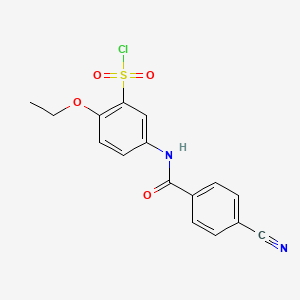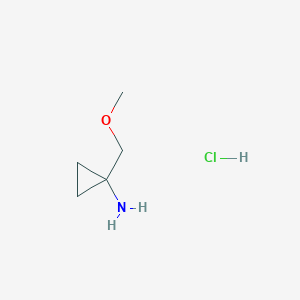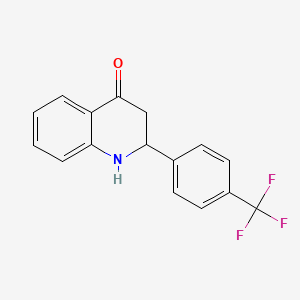
5-Bromo-3-methyl-N,N-dipropyl-2-pyridinamine
Overview
Description
5-Bromo-3-methyl-N,N-dipropyl-2-pyridinamine is a chemical compound with the molecular formula C12H19BrN2 . The average mass of this compound is 271.197 Da, and the monoisotopic mass is 270.073151 Da .
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-methyl-N,N-dipropyl-2-pyridinamine consists of 12 carbon atoms, 19 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms .Scientific Research Applications
Synthesis of Novel Pyridine-Based Derivatives
5-Bromo-3-methyl-N,N-dipropyl-2-pyridinamine serves as a precursor in the palladium-catalyzed Suzuki cross-coupling reaction, leading to the synthesis of novel pyridine derivatives with potential applications as chiral dopants for liquid crystals. These derivatives also exhibit biological activities, such as anti-thrombolytic and biofilm inhibition, with specific compounds showing significant effectiveness against Escherichia coli and clot formation in human blood (Ahmad et al., 2017).
Corrosion Inhibition
Research has shown that derivatives of 5-Bromo-3-methyl-N,N-dipropyl-2-pyridinamine, specifically novel Schiff bases, demonstrate effective corrosion inhibition for carbon steel in chloride-containing acidic mediums. These compounds exhibit adsorption that follows Langmuir’s adsorption isotherm, suggesting their potential use in protecting metals from corrosion in harsh environments (El-Lateef et al., 2015).
Antitumor Activity
Derivatives synthesized from 5-Bromo-3-methyl-N,N-dipropyl-2-pyridinamine, specifically R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, have shown promise in inhibiting PI3Kα kinase activity, offering potential pathways for cancer treatment. The structural analysis and activity studies suggest a significant effect of stereochemistry on their antitumor efficacy (Zhou et al., 2015).
properties
IUPAC Name |
5-bromo-3-methyl-N,N-dipropylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2/c1-4-6-15(7-5-2)12-10(3)8-11(13)9-14-12/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBQCFJIRIPCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC=C(C=C1C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methyl-N,N-dipropyl-2-pyridinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



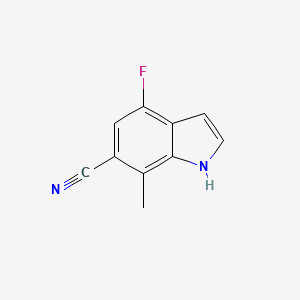
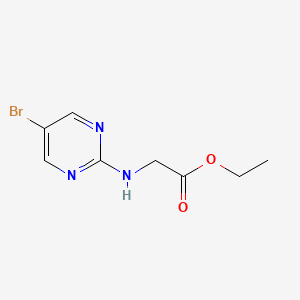

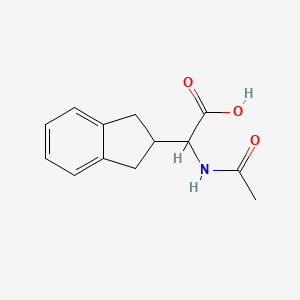
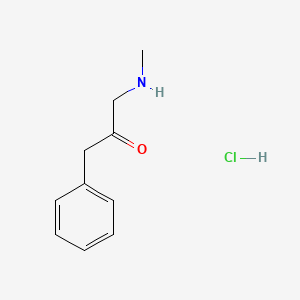
![3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile](/img/structure/B1464739.png)
